Home > Products > Screening Compounds P25109 > beta-Secretase Inhibitor IV
beta-Secretase Inhibitor IV -

beta-Secretase Inhibitor IV

Catalog Number: EVT-14153794
CAS Number:
Molecular Formula: C31H38N4O5S
Molecular Weight: 578.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Beta-Secretase Inhibitor IV can be synthesized through various organic chemistry methods, focusing on modifying existing structures to enhance potency and selectivity. The synthesis typically involves:

  1. Starting Materials: Utilizing known compounds that exhibit structural similarities to beta-secretase substrates.
  2. Reactions: Employing techniques such as:
    • Nucleophilic substitutions to introduce functional groups that enhance binding affinity.
    • Coupling reactions to assemble the final compound from smaller precursors.
  3. Purification: Techniques like chromatography are used to isolate and purify the final product after synthesis.

The detailed synthetic route often includes multiple steps, with each step carefully optimized to maximize yield and minimize by-products. Specific methodologies may vary depending on the targeted modifications to improve selectivity for beta-secretase over other proteases .

Molecular Structure Analysis

The molecular structure of Beta-Secretase Inhibitor IV is characterized by its ability to bind effectively to the active site of beta-secretase. Key features include:

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 315.36 g/mol
  • Structural Elements: The compound contains functional groups that facilitate hydrogen bonding and hydrophobic interactions with the enzyme's active site.

Data from X-ray crystallography or NMR spectroscopy could provide insights into the precise three-dimensional arrangement of atoms within the molecule, which is critical for understanding its interaction with beta-secretase .

Chemical Reactions Analysis

Beta-Secretase Inhibitor IV primarily undergoes reactions that involve its interaction with beta-secretase. The key reaction can be summarized as follows:

  1. Enzyme-Substrate Interaction: The inhibitor binds to the active site of beta-secretase, preventing substrate cleavage.
  2. Inhibition Mechanism: By occupying the active site, Beta-Secretase Inhibitor IV effectively reduces the enzyme's ability to cleave amyloid precursor protein, thereby decreasing amyloid-beta production.

This mechanism illustrates how small molecule inhibitors can modulate enzymatic activity through competitive inhibition .

Mechanism of Action

The mechanism of action for Beta-Secretase Inhibitor IV involves:

  1. Binding Affinity: The compound binds tightly to the active site of beta-secretase due to complementary shape and charge distributions.
  2. Competitive Inhibition: By occupying the active site, it competes with amyloid precursor protein for binding, thus inhibiting its cleavage.
  3. Reduction in Amyloid-Beta Production: This inhibition leads to a significant decrease in the formation of both amyloid-beta 40 and amyloid-beta 42 peptides, which are critical in Alzheimer's disease pathology .

Experimental data indicate that treatment with Beta-Secretase Inhibitor IV results in up to a 65% reduction in amyloid-beta secretion at optimal concentrations .

Physical and Chemical Properties Analysis

Beta-Secretase Inhibitor IV exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but is typically reported within a range that indicates solid-state stability.

These properties are crucial for determining suitable formulations for in vivo studies or potential therapeutic applications .

Applications

The primary application of Beta-Secretase Inhibitor IV lies in its potential use as a therapeutic agent in Alzheimer's disease treatment. Its ability to inhibit amyloid-beta production positions it as a candidate for further clinical development aimed at:

  • Reducing Amyloid Plaque Formation: By decreasing the levels of toxic amyloid-beta peptides.
  • Neuroprotective Strategies: Potentially improving cognitive function or slowing disease progression in patients with Alzheimer's disease.

Research continues into optimizing this compound and similar inhibitors for enhanced efficacy and safety profiles in clinical settings .

Amyloid Cascade Hypothesis and BACE1 as a Therapeutic Target

The amyloid cascade hypothesis posits that Alzheimer's disease (AD) pathogenesis is initiated by imbalances in amyloid-beta (Aβ) peptide production, aggregation, and clearance. Central to this hypothesis is beta-site APP-cleaving enzyme 1 (BACE1), the rate-limiting aspartyl protease that initiates Aβ generation through cleavage of amyloid precursor protein (APP). BACE1-mediated cleavage produces soluble APPβ (sAPPβ) and a C-terminal fragment (C99), which is subsequently processed by γ-secretase to yield Aβ peptides—notably neurotoxic Aβ42 [1] [5].

Genetic and biochemical evidence strongly validates BACE1 as a therapeutic target:

  • The protective Icelandic APP mutation (A673T) reduces BACE1 cleavage efficiency by ~40%, correlating with reduced AD risk and preserved cognition in elderly populations [1] [4].
  • BACE1 knockout mice show near-complete elimination of Aβ production and rescue of amyloid-associated cognitive deficits [4].
  • Elevated BACE1 activity (+30-50%) is consistently observed in AD brains and cerebrospinal fluid (CSF) compared to age-matched controls [5] [9].

Table 1: Therapeutic Strategies Targeting Aβ Production

TargetMechanismEffect on Aβ Pathology
BACE1Inhibition of β-secretaseBlocks initial cleavage of APP, reducing all Aβ isoforms
γ-SecretaseInhibition/modulationReduces Aβ42 but risks Notch-related toxicity
α-SecretaseActivation (e.g., ADAM10)Shunts APP toward non-amyloidogenic processing
Monoclonal AntibodiesAβ clearancePromotes phagocytosis/clearance of existing plaques

Role of β-Secretase Inhibitor IV in Modulating Aβ42 Production

Beta-Secretase Inhibitor IV (CAS 565788-01-6; MW: 450.52 g/mol) is a cell-permeable small-molecule inhibitor that selectively targets BACE1. Its mechanism involves competitive occupancy of the BACE1 catalytic site, thereby blocking APP substrate binding. Unlike peptidomimetic inhibitors, Inhibitor IV exhibits improved CNS penetration due to its moderate lipophilicity (cLogP ~3.2) and molecular weight <500 Da [6] [8].

Key research findings demonstrate its bioactivity:

  • In primary cortical neurons, Inhibitor IV (0.3–3 μM) reduces Aβ40/Aβ42 secretion by 50–80% within 24 hours, confirming target engagement [6].
  • Partial BACE1 inhibition (<50% Aβ reduction) preserves synaptic transmission—mimicking the protective effect of the Icelandic mutation—while higher inhibition (>75%) impairs long-term potentiation [6] [3].
  • Inhibitor IV shows 10-fold selectivity for BACE1 over BACE2 (IC₅₀ = 11 nM vs. 120 nM), critical for minimizing off-target effects on physiological substrates like Pmel17 [8].

Table 2: Molecular Properties and Efficacy of Inhibitor IV

PropertyValueExperimental Context
Molecular Weight450.52 g/molCalculated
BACE1 IC₅₀11 nMFluorogenic substrate assay
BACE2 IC₅₀120 nMCell-free assay
Aβ Reduction50–80%Primary cortical neurons (0.3–3 μM, 24h)
Synaptic ImpactNone at <50% Aβ reductionField stimulation in rat neuronal cultures

Historical Evolution of BACE1 Inhibitors: From Peptidomimetics to Small-Molecule Scaffolds

The development of BACE1 inhibitors has evolved through three generations:

Peptidomimetic Inhibitors (1999–2005)

Early designs mimicked the APP cleavage sequence (e.g., OM99-2, a transition-state analog with 1.6 nM affinity). Despite high potency, these compounds suffered from poor oral bioavailability, P-glycoprotein-mediated efflux, and rapid proteolysis [1] [7].

Properties

Product Name

beta-Secretase Inhibitor IV

IUPAC Name

3-N-[4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-(1-phenylethyl)benzene-1,3-dicarboxamide

Molecular Formula

C31H38N4O5S

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C31H38N4O5S/c1-21(23-12-8-5-9-13-23)33-30(37)24-17-25(19-27(18-24)35(2)41(3,39)40)31(38)34-28(16-22-10-6-4-7-11-22)29(36)20-32-26-14-15-26/h4-13,17-19,21,26,28-29,32,36H,14-16,20H2,1-3H3,(H,33,37)(H,34,38)

InChI Key

VPNIQGRFZCTBEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNC4CC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.